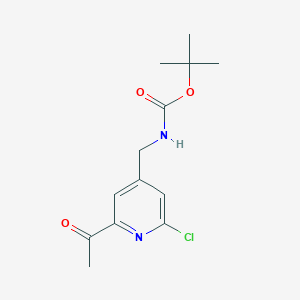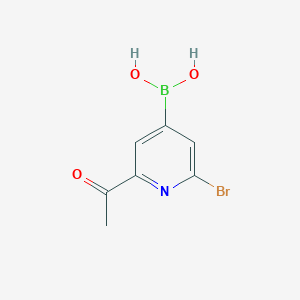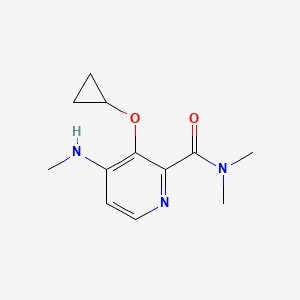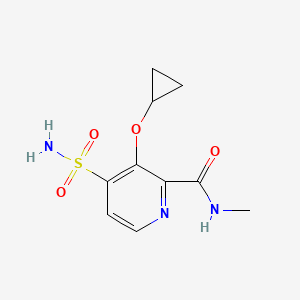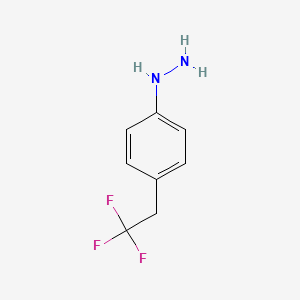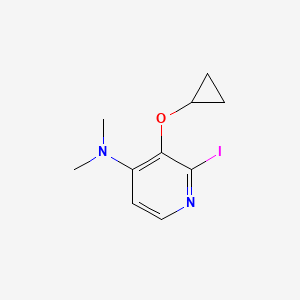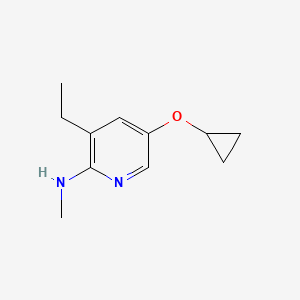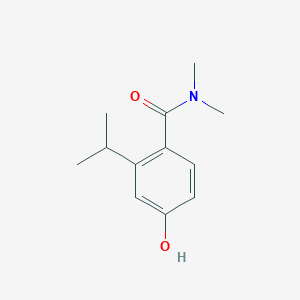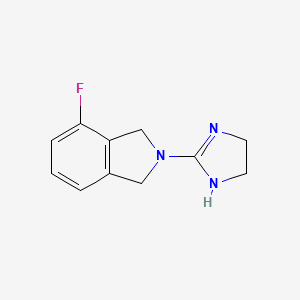
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclohexyloxy group and a trifluoromethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol typically involves the introduction of the cyclohexyloxy group and the trifluoromethyl group onto a phenol ring. One common method involves the reaction of a phenol derivative with cyclohexanol in the presence of an acid catalyst to form the cyclohexyloxy group. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenol.
Applications De Recherche Scientifique
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)phenol: Lacks the cyclohexyloxy group, resulting in different chemical properties and applications.
2-(Cyclohexyloxy)phenol:
Trifluoromethyl phenyl sulfone: Contains a sulfone group instead of a phenol group, leading to distinct chemical behavior and applications.
Uniqueness
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol is unique due to the combination of the cyclohexyloxy and trifluoromethyl groups on the phenol ring. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H15F3O2 |
|---|---|
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
2-cyclohexyloxy-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)10-7-4-8-11(12(10)17)18-9-5-2-1-3-6-9/h4,7-9,17H,1-3,5-6H2 |
Clé InChI |
PBSOSQGFAIQZHD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=CC=CC(=C2O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


